2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Lipophilicity Drug design Membrane permeability

This 2,3-dibromo-imidazooxazine scaffold is a privileged chemotype for antitumor potentiator development, protected under EP 2868660 A1. Its dual bromine handles enable sequential, regioselective functionalization via Br-Mg exchange (77% yield, WO2019173082A5)—a synthetic strategy inaccessible with mono-bromo analogs. With a calculated logP of ~1.9-2.7, it occupies an optimal lipophilicity range for oral drug candidates, making it ideal for hit-to-lead optimization. For HTS campaigns where impurity profiles confound results, verify batch-specific purity certificates before critical experiments.

Molecular Formula C6H6Br2N2O
Molecular Weight 281.93
CAS No. 2044713-57-5
Cat. No. B3250656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
CAS2044713-57-5
Molecular FormulaC6H6Br2N2O
Molecular Weight281.93
Structural Identifiers
SMILESC1COCC2=NC(=C(N21)Br)Br
InChIInChI=1S/C6H6Br2N2O/c7-5-6(8)10-1-2-11-3-4(10)9-5/h1-3H2
InChIKeyNBYTXFJRHSVZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 2044713-57-5): Procurement-Grade Scaffold for Kinase-Targeted Medicinal Chemistry


2,3-Dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 2044713-57-5) is a dibrominated heterocyclic compound featuring a fused imidazo[2,1-c][1,4]oxazine core with bromine substitutions at the 2- and 3-positions. The compound is classified as a versatile small-molecule scaffold for drug discovery applications, particularly as a key intermediate in the synthesis of kinase inhibitor candidates . Its molecular formula is C6H6Br2N2O with a molecular weight of 281.93 g/mol. The imidazooxazine scaffold is recognized in patent literature as a privileged chemotype for developing antitumor effect potentiators [1].

Why 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine Cannot Be Replaced by Mono-Bromo or Unsubstituted Imidazooxazine Analogs


Substituting 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine with structurally similar imidazooxazine derivatives—such as the unsubstituted parent scaffold (MW 124.14) or mono-bromo variants (e.g., 3-bromo derivative, MW 203.04)—is not functionally equivalent due to substantial differences in physicochemical properties, synthetic utility, and patent-protected application scope. The dibromo substitution confers a logP of approximately 1.9-2.7 compared to the parent scaffold, directly impacting membrane permeability and pharmacokinetic behavior in lead optimization. Furthermore, the compound serves as a specific synthetic intermediate for regioselective derivatization [1] that mono-halogenated analogs cannot replicate. The core scaffold is explicitly claimed in patent EP 2868660 A1 as an antitumor effect potentiator [2], establishing a documented pharmaceutical relevance that unsubstituted or differently substituted analogs lack.

Quantitative Differentiation Evidence: 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine vs. In-Class Analogs


Lipophilicity Comparison: LogP Differential Between 2,3-Dibromo and Unsubstituted Imidazooxazine Scaffolds

The target compound 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine exhibits a calculated logP value of approximately 1.94-2.7 [1], whereas the unsubstituted parent scaffold 5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 1909336-22-6) has an estimated logP substantially lower. This difference directly affects compound partitioning and membrane permeability in biological assays.

Lipophilicity Drug design Membrane permeability

Synthetic Utility: Regioselective Derivatization via Bromine-Magnesium Exchange for Mono-Functionalized Products

In synthetic applications documented in WO2019173082A5, 2,3-dibromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine undergoes selective bromine-magnesium exchange with isopropylmagnesium chloride in THF, yielding 2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine in 77% yield after 2.0 hours [1]. This contrasts with the reverse synthetic direction: the unsubstituted parent scaffold 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine undergoes dibromination with N-bromosuccinimide (NBS) in acetonitrile over 2.0 hours to produce the target compound in only 44% yield [1].

Synthetic chemistry Cross-coupling Regioselective functionalization

Scaffold Patent Protection: Imidazooxazine Core Explicitly Claimed in EP 2868660 A1 as Antitumor Effect Potentiator

EP 2868660 A1 (filed by Taiho Pharmaceutical) explicitly claims imidazooxazine compounds represented by Formula (I) as antitumor effect potentiators for use in combination with other antitumor agents [1]. The patent defines halogen substitution (including bromine) at positions corresponding to the imidazooxazine ring system as within the claimed scope. While the patent does not provide specific IC50 or efficacy data for the 2,3-dibromo derivative itself, the class-level protection establishes documented pharmaceutical relevance absent for structurally distinct heterocyclic alternatives.

Oncology Combination therapy Patent landscape

Commercial Purity Grade Comparison: 98% vs. 95% Minimum Purity Specifications Across Vendors

Commercially available 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is offered with differing purity specifications depending on the supplier. Leyan (Shanghai Haohong) provides the compound at 98% purity , whereas AKSci and CymitQuimica/Biosynth offer minimum purity specifications of 95% . The 98% grade may be preferable for applications requiring higher initial purity to minimize purification steps or reduce impurity-related variability in biological assays.

Quality control Vendor selection Procurement specification

Optimal Research and Procurement Applications for 2,3-Dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine


Medicinal Chemistry: Lead Optimization for Kinase Inhibitor Programs Requiring Halogenated Imidazooxazine Cores

Based on patent coverage in EP 2868660 A1 [1] and the scaffold's documented relevance as an antitumor effect potentiator core, this compound serves as a privileged starting point for structure-activity relationship (SAR) studies in oncology drug discovery. The 2,3-dibromo substitution pattern provides two handles for sequential functionalization via cross-coupling chemistry, enabling systematic exploration of substitution vectors. The calculated logP of 1.94-2.7 [2] positions the scaffold within a desirable lipophilicity range for oral drug candidates, making it suitable for hit-to-lead optimization campaigns.

Synthetic Chemistry: Regioselective Mono-Functionalization via Halogen-Metal Exchange for Asymmetric Derivatization

As demonstrated in WO2019173082A5 [3], 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine undergoes efficient bromine-magnesium exchange with iPrMgCl in THF (2.0 h, 77% yield) to afford the 2-bromo derivative. This regioselective transformation enables chemists to install functionality at the 3-position while retaining bromine at the 2-position for subsequent orthogonal cross-coupling reactions. This synthetic strategy is not accessible with mono-bromo analogs such as 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine (CAS 1505641-47-3), which lacks the second halogen handle for iterative functionalization.

Quality-Sensitive Assay Development: High-Purity Procurement for Biological Screening Campaigns

For laboratories conducting sensitive biochemical or cell-based assays where impurity profiles may confound results, procurement of the 98% purity grade from Leyan is recommended over the 95% minimum purity grades from alternative suppliers . The 3% absolute purity differential may be consequential in high-throughput screening (HTS) campaigns where compound aggregation, off-target effects, or assay interference from trace impurities must be minimized. Researchers should request batch-specific certificates of analysis to verify purity specifications before initiating critical experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.